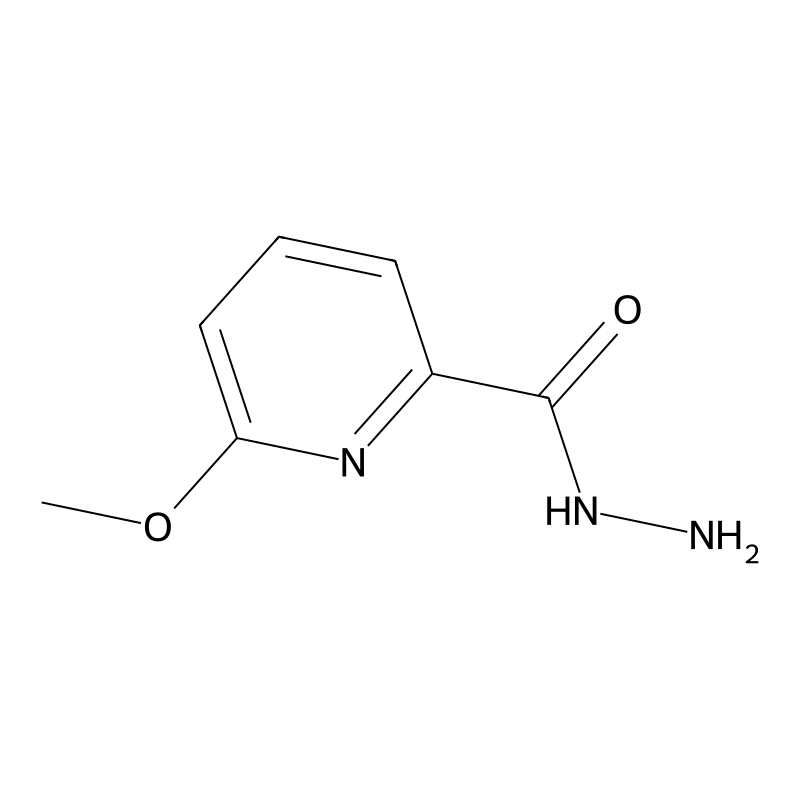

6-Methoxypicolinohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Methoxypicolinohydrazide, with the chemical formula and CAS number 855784-42-8, is a hydrazine derivative of picolinic acid. This compound features a methoxy group attached to the pyridine ring, which contributes to its unique chemical properties. The molecular weight of 6-Methoxypicolinohydrazide is 167.17 g/mol, and it has been identified with a PubChem ID of 24229172. Its structure can be represented as follows:

- Molecular Formula:

- InChI Key: GMZSCQXNOIDMCL-UHFFFAOYSA-N

6-Methoxypicolinohydrazide is categorized under compounds that may exhibit biological activity due to its structural characteristics, which include a hydrazide functional group that is often associated with various pharmacological properties.

- Combination Reactions: It can react with other reagents to form more complex compounds.

- Decomposition Reactions: Under certain conditions, it may break down into simpler substances.

- Displacement Reactions: It can undergo single or double displacement reactions, where it may replace or be replaced by another element or compound.

For instance, in synthetic pathways, 6-Methoxypicolinohydrazide has been used in reactions involving isothiocyanates and sulfonamides, yielding various derivatives through well-defined reaction conditions .

The synthesis of 6-Methoxypicolinohydrazide typically involves multi-step organic reactions. A common method includes:

- Starting Materials: The reaction begins with the appropriate picolinic acid derivative and hydrazine.

- Reaction Conditions: A solvent such as acetonitrile may be used, along with bases like cesium carbonate to facilitate the reaction.

- Purification: The final product is purified using chromatography techniques to isolate the desired compound .

The general reaction pathway can be summarized as follows:

6-Methoxypicolinohydrazide has several potential applications:

- Pharmaceuticals: It may serve as a precursor for developing new drugs due to its biological activity.

- Research: Used in laboratories for synthesizing related compounds and studying their properties.

- Agriculture: Potential use in developing agrochemicals targeting pests or diseases.

Interaction studies involving 6-Methoxypicolinohydrazide are crucial for understanding its pharmacokinetics and mechanisms of action. Investigations typically focus on:

- Receptor Binding Affinity: Assessing how well the compound interacts with biological targets.

- Metabolic Pathways: Understanding how the compound is metabolized within biological systems.

Such studies are essential for evaluating the safety and efficacy of the compound in therapeutic contexts.

Several compounds share structural similarities with 6-Methoxypicolinohydrazide, highlighting its uniqueness in terms of functional groups and potential activities:

| Compound Name | CAS Number | Similarity | Notes |

|---|---|---|---|

| 6-Methoxy-5-methylpicolinohydrazide | 1378381-41-9 | 0.88 | Contains a methyl group instead of hydrogen. |

| 3-Chloro-6-methoxypicolinohydrazide | 1257535-40-2 | 0.82 | Chlorine substitution affects reactivity. |

| 5-Methylpicolinohydrazide | Not Available | 0.90 | Lacks methoxy group; different properties. |

The uniqueness of 6-Methoxypicolinohydrazide lies in its specific methoxy substitution on the pyridine ring, which may influence both its chemical reactivity and biological activity compared to these similar compounds.